Methanesulfonic acid;1-(3-phenoxyphenyl)piperazine
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Overview
Description
Methanesulfonic acid;1-(3-phenoxyphenyl)piperazine is a compound that combines the properties of methanesulfonic acid and 1-(3-phenoxyphenyl)piperazine. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH3SO3H, known for its strong acidity and high solubility in water . 1-(3-phenoxyphenyl)piperazine is a piperazine derivative that has been studied for its potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methanesulfonic acid typically involves the oxidation of dimethylsulfide using oxygen from the air or other oxidizing agents . For 1-(3-phenoxyphenyl)piperazine, various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring-opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods: Methanesulfonic acid is produced on an industrial scale using processes such as the oxidation of dimethylsulfide with nitric acid, which is then restored using atmospheric oxygen . The production of 1-(3-phenoxyphenyl)piperazine on an industrial scale would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methanesulfonic acid undergoes various reactions, including esterification, alkylation, and hydrolysis . It is a non-oxidizing reagent with high chemical stability against redox reactions . 1-(3-phenoxyphenyl)piperazine can participate in substitution reactions, particularly nucleophilic substitutions due to the presence of the piperazine ring .
Common Reagents and Conditions: Common reagents for reactions involving methanesulfonic acid include alcohols for esterification and alkyl halides for alkylation . For 1-(3-phenoxyphenyl)piperazine, reagents such as sulfonium salts and aziridines are used in its synthesis .
Major Products Formed: The major products formed from reactions involving methanesulfonic acid include esters and alkylated compounds . For 1-(3-phenoxyphenyl)piperazine, the products depend on the specific substitution reactions it undergoes .
Scientific Research Applications
Methanesulfonic acid is extensively used as a Brønsted acid catalyst in esterification and alkylation reactions . It is also employed in biodiesel production and as an electrolyte in electrochemical applications such as redox flow batteries . 1-(3-phenoxyphenyl)piperazine has been studied for its potential use in pharmacology, particularly for its activity against certain pathogens .
Mechanism of Action
Methanesulfonic acid acts as a strong acid, facilitating protonation and subsequent reactions in various chemical processes . 1-(3-phenoxyphenyl)piperazine exerts its effects through interactions with specific molecular targets, potentially involving pathways related to its pharmacological activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to methanesulfonic acid include other alkylsulfonic acids such as ethanesulfonic acid and propanesulfonic acid . For 1-(3-phenoxyphenyl)piperazine, similar compounds include other piperazine derivatives such as 1-(4-methoxyphenyl)piperazine and 1-(2-chlorophenyl)piperazine .
Uniqueness: Methanesulfonic acid is unique due to its high solubility in water and its ability to dissolve a wide range of metal salts . 1-(3-phenoxyphenyl)piperazine is unique for its specific substitution pattern, which may confer distinct pharmacological properties .
Properties
CAS No. |
62755-63-9 |
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Molecular Formula |
C18H26N2O7S2 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
methanesulfonic acid;1-(3-phenoxyphenyl)piperazine |
InChI |
InChI=1S/C16H18N2O.2CH4O3S/c1-2-6-15(7-3-1)19-16-8-4-5-14(13-16)18-11-9-17-10-12-18;2*1-5(2,3)4/h1-8,13,17H,9-12H2;2*1H3,(H,2,3,4) |
InChI Key |
MUQNXGYICLDZBU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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